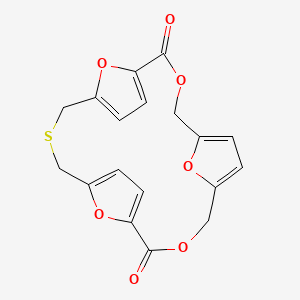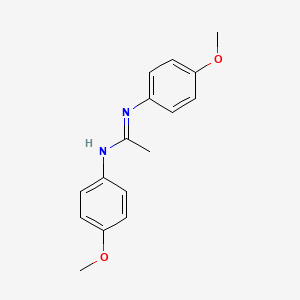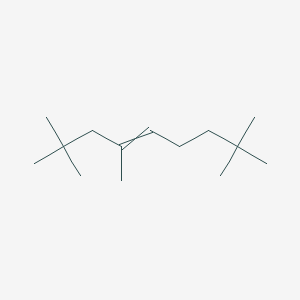
2,2,4,8,8-Pentamethylnon-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,8,8-Pentamethylnon-4-ene is an organic compound with the molecular formula C14H28. It is a hydrocarbon with a nonene backbone, characterized by the presence of five methyl groups attached at the 2, 2, 4, 8, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,8,8-Pentamethylnon-4-ene typically involves the alkylation of suitable precursors under controlled conditions. One common method is the reaction of 2,2,4,4-tetramethylpentane with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as hexane or toluene to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,8,8-Pentamethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents such as chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine gas under UV light or bromine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,4,8,8-Pentamethylnon-4-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of lubricants and plasticizers
Mechanism of Action
The mechanism of action of 2,2,4,8,8-Pentamethylnon-4-ene involves its interaction with molecular targets through hydrophobic interactions. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may interact with hydrophobic pockets of proteins, influencing their structure and function.
Comparison with Similar Compounds
2,2,4,4,8,8-Hexamethylnonane: Similar structure but fully saturated.
2,2,4,8-Tetramethylnon-4-ene: Lacks one methyl group compared to 2,2,4,8,8-Pentamethylnon-4-ene.
2,2,4,4,8,8-Hexamethyl-3-nonene: Similar structure with a different position of the double bond.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the position of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
73097-72-0 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
2,2,4,8,8-pentamethylnon-4-ene |
InChI |
InChI=1S/C14H28/c1-12(11-14(5,6)7)9-8-10-13(2,3)4/h9H,8,10-11H2,1-7H3 |
InChI Key |
HUWNHPVXICKBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
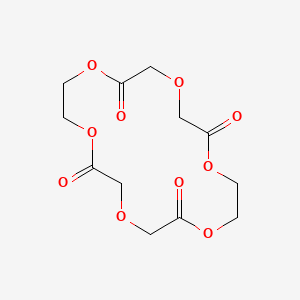
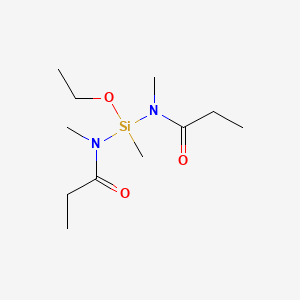
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
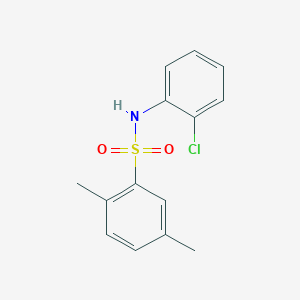
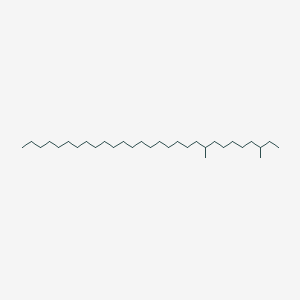
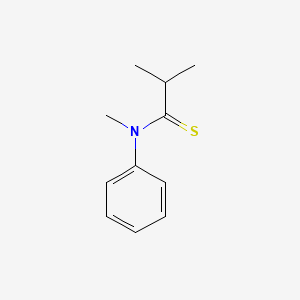

![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
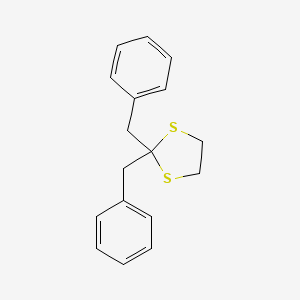
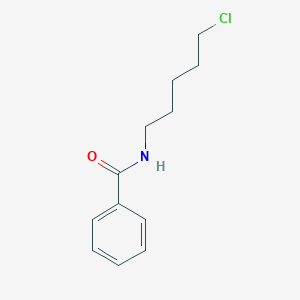
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
